

Spectroscopic Comparison Guide: Chromium(II) vs. Chromium(III) Methylidyne Species

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: chromium(2+);methanidylydinechromium
Cat. No.: B13386503

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Executive Summary

The "methylidyne" (CH) ligand imposes distinct electronic demands on chromium centers. While Chromium(III) (

) forms stable, paramagnetic, often polynuclear methylidyne clusters (e.g.,

), Chromium(II) (

) methylidynes are typically transient, highly reactive intermediates or require stabilization via metal-metal multiple bonding.

- Chromium(III) Methylidynes: Characterized by high-spin paramagnetism (broad/silent NMR), distinct UV-Vis d-d transitions, and bridging (-CH) geometries.
- Chromium(II) Methylidynes: Often postulated as gem-dichromium active species in olefination (Takai reagent). They are distinguished by Jahn-Teller distortion (

), strong reducing power, and potential for Cr-Cr quadruple/quintuple bonding (diamagnetism) in cluster forms.

Structural & Electronic Context[1][2]

Oxidation State & Electron Count

The fundamental difference lies in the d-electron count and the resulting spin state, which dictates the spectroscopic methods required for analysis.

Feature	Chromium(II) ()	Chromium(III) ()
Configuration		
Geometry	Distorted Octahedral (Jahn-Teller) or Square Planar	Regular Octahedral ()
Spin State	High Spin () or Low Spin () with Cr-Cr bond)	High Spin ()
Ligand Field	Labile, Strong Reductant	Inert (Kinetic), Stable
Methyldiyne Mode	Transient Terminal () or Bridging	Stable Bridging (-CH)

The "Takai" Paradigm Shift

For decades, the active species in Takai Olefination (aldehyde

vinyl halide) was presumed to be a gem-dichromium(II) species. However, recent crystallographic and spectroscopic evidence (Trzmiel et al., 2021) identified the stable isolable product as a Chromium(III) cluster, challenging the Cr(II) assumption.

Figure 1: Mechanistic pathway highlighting the divergence between the reactive Cr(II) intermediate and the stable Cr(III) methyldiyne product.[1][2][3][4]

Spectroscopic Comparison

Magnetic Properties (EPR & SQUID)

Magnetism is the most definitive differentiator.

- Chromium(III) (d^3):
 - Monomers:
 - . EPR shows a broad signal with $g \approx 2$.
 - Clusters (Cr_3):
 - . The three Cr(III) centers often couple. In the Trzmiel complex, ferromagnetic coupling leads to a high ground state spin ($S = 3/2$), resulting in a massive magnetic moment ($\mu_{eff} \approx 3.8 \mu_B$).
- Chromium(II) (d^4):
 - Monomers: High spin ($S = 2$). EPR is often silent or very broad due to rapid relaxation (Jahn-Teller).
 - Dimers (Cr-Cr): If a Cr(II)-Cr(II) bond forms (quadruple bond), the complex becomes diamagnetic (EPR silent, sharp NMR).

Nuclear Magnetic Resonance (NMR)

- Cr(III) Methylidyne: The δ -CH proton is typically NMR silent or extremely broadened/shifted ($\delta > 10$ ppm).

ppm) due to paramagnetism. Structural confirmation relies on X-ray crystallography rather than

¹H NMR.

- Cr(II) Species:
 - High Spin: Broad/shifted signals (Evans method required for ¹H NMR).
 - Cr-Cr Bonded: Sharp, diamagnetic signals. (e.g., if a hypothetical diamagnetic Cr(II) methylidyne existed, the CH would appear at 10-15 ppm).

UV-Vis Spectroscopy

The electronic transitions provide a fingerprint for the oxidation state.

Transition Type	Cr(III) Methylidyne	Cr(II) Species
d-d Transitions	Distinct Quartets: and . Typically Green/Violet (500-700 nm).	Jahn-Teller Distorted: Broad, weaker transitions. Often Blue (e.g., ¹ H NMR).
Charge Transfer	LMCT: High energy, often obscured by organic ligands.	MLCT: More prominent if π -acceptor ligands are present.
Color	Deep Red/Purple (for organometallic clusters).	Sky Blue (aquated) or Brown/Black (organometallic).

X-Ray Crystallography (Bond Metrics)

The ultimate proof of identity.

- Cr(III)-C Bond: In

-CH clusters, the Cr-C distance is typically 1.93 – 2.02 Å.

- Cr-Cr Distance:
 - Cr(III) Clusters: Non-bonding or weakly bonding (Å).
 - Cr(II) Dimers: If present, Cr-Cr quadruple bonds are extremely short (1.80 – 2.20 Å).

Experimental Protocols

Synthesis of Chromium(III) Methylidyne Cluster

Target:

(Trzmiel Complex)

- Inert Atmosphere: Perform all steps in an Argon/Nitrogen glovebox (ppm).
- Precursor Prep: Suspend anhydrous (1.0 eq) in dry THF at -35 °C.
- Addition: Add (Iodoform, 0.16 eq - Note: 6:1 Cr:CHI₃ ratio is critical).
- Reaction: Stir for 24-48 hours. The solution turns from the suspension color to a deep dark red.
- Isolation: Filter to remove excess salts. Concentrate and crystallize at -35 °C.
- Characterization:
 - UV-Vis: Record in THF (expect bands at ~380, 520 nm).
 - SQUID: Measure

vs T to confirm high-spin (

) behavior.

- o XRD: Confirm

-CH cap and Cr-Cr distances ($>3.0 \text{ \AA}$).

Handling "Cr(II)" Reagents

- Sensitivity: Cr(II) is pyrophoric and extremely sensitive to oxidation. Solutions must be degassed thoroughly (freeze-pump-thaw x3).
- Titration: Verify Cr(II) purity via iodometric titration or UV-Vis (of at 710 nm after aquation).

Summary Data Table

Property	Chromium(III) Methylidyne (Stable Cluster)	Chromium(II) Precursor/Intermediate
Formula		or (Transient)
Oxidation State	()	()
Magnetism	Ferromagnetic (,)	High Spin () or Diamagnetic (Cr-Cr)
NMR (H)	Silent (Paramagnetic broadening)	Broad or Silent (unless diamagnetic)
Cr-C Bond	Å (-bridging)	N/A (Transient)
Cr-Cr Bond	Å (Non-bonding)	Å (if dimeric)
Color	Dark Red	Blue (solvated) / Grey (solid)
Reactivity	Stable in inert atmosphere; reacts with nucleophiles.	Highly reducing; reacts with , Aldehydes.

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